molecular formula C11H14N2O2 B1310215 Ethyl (2Z)-2-(phenylhydrazono)propanoate CAS No. 13732-34-8

Ethyl (2Z)-2-(phenylhydrazono)propanoate

Cat. No.: B1310215
CAS No.: 13732-34-8
M. Wt: 206.24 g/mol
InChI Key: NRHLGLQBPHEKMF-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-(phenylhydrazono)propanoate is an organic compound with the molecular formula C11H14N2O2 It is a derivative of propanoate, featuring a phenylhydrazono group attached to the second carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-(phenylhydrazono)propanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The reaction typically involves the following steps:

    Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.

    Esterification: The intermediate undergoes esterification to yield this compound.

The reaction conditions often include:

    Temperature: Moderate heating (50-70°C) to facilitate the condensation reaction.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalysts.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(phenylhydrazono)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives or ester derivatives.

Scientific Research Applications

Ethyl (2Z)-2-(phenylhydrazono)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-(phenylhydrazono)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-(phenylhydrazono)propanoate can be compared with similar compounds such as:

    (2Z)-phenyl (phenylhydrazono)ethanenitrile: Similar structure but with a nitrile group instead of an ester group.

    Ethyl propanoate: Lacks the hydrazono group, making it less reactive in certain chemical reactions.

    Ethyl acetoacetate: Precursor in the synthesis of this compound, with different reactivity due to the absence of the hydrazono group.

The uniqueness of this compound lies in its hydrazono group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

ethyl (2Z)-2-(phenylhydrazinylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHLGLQBPHEKMF-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.